molecular formula C6H4BrN3 B1519351 6-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-54-1

6-bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519351
CAS No.: 1150617-54-1
M. Wt: 198.02 g/mol
InChI Key: FONNZZMIJPHSJP-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) is a halogenated heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . Its structure consists of a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 6-position, as depicted in the SMILES string Brc1cnc2cn[nH]c2c1 . This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors, due to the reactivity of its bromine atom in cross-coupling reactions such as Suzuki-Miyaura couplings .

Key synthetic protocols involve reacting this compound with boronate esters (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and base (K₂CO₃), achieving yields up to 82% . The compound’s purity (>95%) and structural integrity are confirmed via ¹H-NMR, ESI-MS, and chromatography .

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.

Biological Activity

6-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused pyrazole and pyridine ring system with a bromine atom at the 6-position. Its molecular formula is C6H4BrN3C_6H_4BrN_3, and it has a molecular weight of approximately 198.02 g/mol. The unique structure influences its reactivity and biological activity, making it a valuable scaffold for drug development.

PropertyValue
Molecular FormulaC₆H₄BrN₃
Molecular Weight198.02 g/mol
StructureFused pyrazole-pyridine
Key Functional GroupBromine at position 6

This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are critical in cell proliferation and differentiation. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, inhibiting their kinase activity. This inhibition leads to reduced proliferation in certain cancer cell lines.

Inhibition Studies

  • Cell Lines Tested : Km-12 (colon cancer)
  • IC50 Value : 0.304 μM, indicating significant potency against this cancer cell line .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Effective against multiple cancer cell lines through inhibition of TRKs.
  • Anti-inflammatory Properties : Shows potential in reducing inflammation markers.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains like Proteus and Klebsiella .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of Km-12 cells, suggesting its potential as a therapeutic agent for colon cancer.
  • Synthesis and Derivatives : Researchers have synthesized various derivatives of this compound to explore enhanced biological activities. For instance, modifications at the bromine or amino groups can lead to compounds with altered reactivity and potency .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with TRKs is crucial for its biological effects, providing insights into its potential applications in targeted therapies .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Kinase Inhibition : 6-Bromo-1H-pyrazolo[4,3-b]pyridine has been identified as a potential kinase inhibitor, which is crucial in cancer therapy as kinases play significant roles in cell signaling pathways related to cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it relevant for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound could also be explored for treating inflammatory diseases .

Applications in Medicinal Chemistry

Given its structural similarities to purine bases like adenine and guanine, this compound can interact with various biological targets. This interaction is pivotal for drug design, particularly in creating new therapeutic agents targeting specific diseases such as cancer or autoimmune disorders.

The compound serves as an important pharmaceutical intermediate in synthesizing other bioactive compounds and has been utilized in developing multiple kinase inhibitors due to its effective binding properties with target enzymes involved in disease pathways .

Agricultural Chemistry

In addition to medicinal applications, this compound shows potential in agricultural chemistry. Its unique structure may allow it to act as a precursor for developing agrochemicals aimed at pest control or enhancing crop resilience against diseases. The pyrazole ring structure is prevalent in many bioactive molecules used in agriculture, suggesting that this compound could lead to innovative solutions in crop protection strategies.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
5-Bromo-1H-pyrazolePyrazoleLacks pyridine component; primarily used in synthesis.
1H-Pyrazolo[3,4-b]pyridinePyrazolo-PyridineKnown for anti-inflammatory properties; different substitution patterns.
7-Bromo-1H-pyrazolo[4,3-b]pyridineHalogenated derivativeExhibits different reactivity due to bromination at another position.
6-Methyl-1H-pyrazolo[4,3-b]pyridineMethylated derivativeAlters biological activity; potential use in drug design.

This table illustrates how the bromination pattern at the 6-position uniquely influences the reactivity profile and biological activity of this compound compared to its analogs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes nucleophilic substitution under catalytic or thermal conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
AminationCuI, L-proline, K₂CO₃, DMSO (100°C, 24h)6-Amino-pyrazolo[4,3-b]pyridine78%
Thioether FormationNaSH, DMF, 120°C6-Mercapto derivative65%
AlkoxylationNaOEt, ethanol, reflux6-Ethoxy derivative82%

Mechanistic studies indicate that the electron-withdrawing effect of the pyrazolo-pyridine ring activates the bromine for nucleophilic displacement. Copper-catalyzed amination proceeds via a Ullmann-type pathway, forming C–N bonds with primary/secondary amines .

Transition Metal-Catalyzed Cross-Couplings

The bromine participates in palladium- and nickel-mediated couplings to construct complex architectures:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl systems:

text
| Boronic Acid | Catalyst System | Product Purity | Application | |--------------------------|---------------------------|----------------|---------------------------| | 4-Cyanophenylboronic acid| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 95% | Kinase inhibitor precursor| | 3-Thienylboronic acid | Pd(dppf)Cl₂, CsF, DMF | 89% | Electronic materials |

This reaction tolerates electron-deficient and heteroaromatic boronic acids, achieving conversions >85% under microwave-assisted conditions (100°C, 1h).

Buchwald-Hartwig Amination
Coupling with diarylamines produces pharmacologically relevant scaffolds:

python
# Example protocol: substrate = 6-bromo-1H-pyrazolo[4,3-b]pyridine catalyst = Pd₂(dba)/Xantphos base = Cs₂CO₃ solvent = toluene, 110°C, 18h yield = 72-88%

Ring Functionalization Reactions

The heterocyclic core undergoes regioselective modifications:

Electrophilic Halogenation
Chlorination at position 3 occurs using NCS in AcOH:
C6H4BrN3+NCSAcOHC6H3BrClN3+HCl\text{C}_6\text{H}_4\text{BrN}_3+\text{NCS}\xrightarrow{\text{AcOH}}\text{C}_6\text{H}_3\text{BrClN}_3+\text{HCl}

Product: 3-Chloro-6-bromo-1H-pyrazolo[4,3-b]pyridine (97% regioselectivity) .

N-Alkylation
Treatment with alkyl halides under basic conditions functionalizes the pyrazole nitrogen:

text
| Alkylating Agent | Base | Solvent | N-Alkylated Product | |-------------------|------------|------------|----------------------------------| | i-PrI | NaH | DMF | 1-Isopropyl-6-bromo derivative | | BnCl | K₂CO₃ | Acetonitrile| 1-Benzyl-6-bromo variant |

Yields range from 60-92%, with selectivity controlled by steric and electronic factors.

Reductive Debromination

Catalytic hydrogenation removes the bromine atom:
C6H4BrN3+H2Pd C EtOHC6H5N3+HBr\text{C}_6\text{H}_4\text{BrN}_3+\text{H}_2\xrightarrow{\text{Pd C EtOH}}\text{C}_6\text{H}_5\text{N}_3+\text{HBr}

Conditions: 10% Pd/C, H₂ (1 atm), 25°C, quantitative yield . This pathway provides access to the unsubstituted pyrazolo[4,3-b]pyridine core.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-1H-pyrazolo[4,3-b]pyridine?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or bromination reactions. For example, a derivative was prepared by reacting this compound with a boronic ester (1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and a 3:1 dioxane/water solvent system at 80°C under argon. This yielded the product with 82% purity after flash chromatography . Bromination steps may require controlled conditions (e.g., ethanol under reflux with catalytic acids/bases) to optimize cyclization and regioselectivity .

Q. How is the purity and structural integrity of synthesized this compound verified?

Characterization typically involves:

  • ¹H-NMR : Peaks at δ 13.29 (s, 1H, NH), 8.80 (s, 1H, pyridine-H), and 3.90 (s, 3H, CH₃) confirm the core structure .
  • ESI-MS : A molecular ion peak at m/z 200.0 ([M + 1]⁺) matches the expected mass .
  • Chromatography : Flash chromatography or HPLC ensures >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst : Pd(dppf)Cl₂ enhances coupling efficiency compared to other palladium catalysts .
  • Solvent : A dioxane/water mixture (3:1) balances solubility and reaction kinetics .
  • Temperature : 80°C optimizes reaction speed without promoting decomposition .
  • Base : K₂CO₃ facilitates deprotonation and stabilizes intermediates .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting Groups : Use of tetrahydro-2H-pyran (THP) or tosyl groups prevents unwanted nucleophilic attacks at reactive NH sites .
  • Controlled Bromination : Sequential bromination at specific positions (e.g., 3,5-dibromo derivatives) requires precise stoichiometry and temperature to avoid over-bromination .
  • Nucleophile Selection : Bulky or electron-deficient nucleophiles reduce dimerization side reactions .

Q. How does bromine substitution at position 6 impact reactivity compared to other isomers (e.g., 5-bromo derivatives)?

  • Electrophilic Aromatic Substitution : Bromine at position 6 deactivates the pyridine ring, directing further substitutions to the pyrazole moiety .
  • Cross-Coupling Efficiency : The 6-bromo isomer shows higher reactivity in Suzuki couplings than 5-bromo analogs due to reduced steric hindrance .
  • Biological Activity : Position 6 substitution in pyrazolo[4,3-b]pyridine derivatives enhances binding to kinase targets (e.g., FGFR, mGlu₄) compared to other brominated isomers .

Q. Data Analysis and Contradictions

Q. How should researchers address contradictory bioactivity data in this compound derivatives?

  • Structural Comparisons : Compare with analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine (Similarity Index: 0.69), which has lower solubility due to the absence of a carboxylic acid group .
  • Kinase Selectivity : Derivatives with 6-bromo substitution show higher potency for FGFR kinase inhibition (>90% at 10 µM) versus off-target kinases (<20%) .
  • Metabolic Stability : LogP values and in vitro microsomal assays (e.g., t₁/₂ > 2 hours in human hepatocytes) explain discrepancies in in vivo efficacy .

Q. Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

  • Scaffold for mGlu₄ PAMs : The pyrazolo[4,3-b]pyridine core in VU0418506 exhibits nanomolar potency (EC₅₀ = 120 nM) and >100-fold selectivity over mGlu₂/₃ receptors .
  • FGFR Inhibitors : 6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives inhibit FGFR1 with IC₅₀ = 15 nM, validated by X-ray crystallography .

Q. Methodological Tables

Table 1. Comparative Reactivity of Brominated Pyrazolopyridines

PositionSimilarity IndexKey FeaturesReference
6-Bromo0.69High cross-coupling efficiency
5-Bromo0.73Enhanced solubility (carboxylic acid)

Table 2. Optimization of Suzuki Coupling Conditions

ParameterOptimal ConditionImpact on Yield
CatalystPd(dppf)Cl₂82%
SolventDioxane/H₂O (3:1)Maximizes miscibility
Temperature80°CBalances rate/stability
BaseK₂CO₃Facilitates transmetallation

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological applications of 6-bromo-1H-pyrazolo[4,3-b]pyridine are critically influenced by its bromine position and core structure. Below is a detailed comparison with structurally analogous compounds:

Positional Isomers of Brominated Pyrazolopyridines

Compound Name CAS Number Bromine Position Molecular Formula Key Properties/Applications References
This compound 1150617-54-1 6 C₆H₄BrN₃ High reactivity in Suzuki couplings; FGFR inhibitor precursor
5-Bromo-1H-pyrazolo[4,3-b]pyridine 1056264-22-2 5 C₆H₄BrN₃ Reduced steric accessibility at position 5; less common in coupling reactions
7-Bromo-1H-pyrazolo[4,3-b]pyridine 1227628-78-5 7 C₆H₄BrN₃ Similar reactivity to 6-bromo isomer but with distinct electronic effects
3-Bromo-1H-pyrazolo[4,3-c]pyridine 633328-88-8 3 C₆H₄BrN₃ Altered dipole moment due to fused ring position; used in indazole analogs

Key Insights :

  • The 6-bromo isomer exhibits superior reactivity in cross-coupling reactions compared to 5- and 7-bromo isomers due to steric and electronic factors .
  • Bromine at position 3 (pyrazolo[4,3-c]pyridine) shifts the molecule’s electron density, affecting binding in biological targets .

Derivatives with Additional Substituents

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine 1227628-78-5 Methyl at N1 C₇H₆BrN₃ Enhanced lipophilicity; improved metabolic stability
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416713-37-5 THP group at N1 C₁₁H₁₂BrN₃O Increased solubility and steric bulk for selective binding
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine 1416712-91-8 Iodo at C3 C₆H₃BrIN₃ Dual halogenation enables sequential functionalization
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol 1352393-60-2 Hydroxyl at C3 C₆H₄BrN₃O Hydrogen-bonding capability; potential for kinase inhibition

Key Insights :

  • N1-substitution (e.g., methyl or THP groups) improves pharmacokinetic properties, such as solubility and half-life .
  • Dual halogenation (e.g., bromo-iodo derivatives) allows sequential cross-coupling for complex molecular architectures .

Heterocyclic Variants with Bromine Substitution

Compound Name CAS Number Core Structure Bromine Position Key Differences References
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine 1246349-99-4 Pyrazolo[4,3-c]pyridine 3 Additional chlorine enhances electrophilicity
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile 2068065-05-2 Pyrazolo[1,5-a]pyridine 4 Nitrile and hydroxyl groups enable diverse reactivity
Thieno[2,3-b]pyridine derivatives N/A Thienopyridine Varies Sulfur atom alters aromaticity and bioavailability

Key Insights :

  • Pyrazolo[1,5-a]pyridines and thienopyridines exhibit distinct electronic profiles compared to pyrazolo[4,3-b]pyridines, impacting their interaction with biological targets .
  • Chlorine or nitrile substituents introduce additional reactivity pathways (e.g., nucleophilic substitution) .

Preparation Methods

This method is referenced in patent literature (EP2669270) and provides a reliable approach for the preparation of the target compound with good purity and acceptable yield.

Alternative Synthetic Routes Involving Bromination and Esterification

While direct synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine is common, derivatives such as ethyl this compound-3-carboxylate are also prepared via multistep synthetic sequences, which provide insight into bromination strategies applicable to the core structure.

Typical Synthetic Steps:

  • Condensation and Cyclization: Starting from 3-fluoro-2-formylpyridine and hydrazine to form the pyrazolo[4,3-b]pyridine scaffold.
  • Bromination: Introduction of bromine at the 6-position using HBr and sodium nitrite under acidic conditions at low temperatures (−5°C to 0°C) to ensure regioselectivity and high yield (reported yields around 29% for bromination).
  • Esterification: Conversion of carboxylic acid intermediates to ethyl esters using ethyl chloroformate in the presence of a base such as triethylamine, with yields up to 88%.

Optimization Notes:

  • Reaction temperature control is critical during bromination to minimize side reactions.
  • Use of mild acidic conditions (dilute sulfuric or hydrochloric acid) improves selectivity.
  • Purification typically involves column chromatography.

This route demonstrates the feasibility of selective bromination on the pyrazolo[4,3-b]pyridine core, which can be adapted for the preparation of this compound itself.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield Purification Notes
Hydrazine Cyclization 3,6-Dichloro-2-pyridinecarboxaldehyde + Hydrazine hydrate Ethylene glycol, 140°C, 23 h Moderate (e.g., 275 mg from 426 mg) Silica gel chromatography Direct synthesis of this compound; patent-backed
Bromination Route Pyrazolo[4,3-b]pyridine scaffold HBr, NaNO2, acidic medium, −5 to 0°C ~29% (bromination step) Column chromatography Requires careful temperature control; regioselective bromination
Esterification (for derivatives) Carboxylic acid intermediates Ethyl chloroformate, base (Et3N), room temp Up to 88% Column chromatography Used for derivatives; informs bromination strategy

Research Findings and Analytical Characterization

  • NMR Spectroscopy: ^1H-NMR spectra confirm the presence of characteristic protons on the pyrazolo[4,3-b]pyridine ring system, with signals typically appearing between δ 8.0–10.2 ppm, including broad signals for NH protons.
  • Mass Spectrometry: ESI-MS data consistently show molecular ion peaks at m/z 198 [M+H]^+ for this compound, confirming molecular weight and purity.
  • Chromatography: Silica gel column chromatography is the preferred purification method, enabling isolation of the target compound with high purity.
  • Reaction Optimization: Maintaining reaction temperature and stoichiometric control of hydrazine and brominating agents is critical to maximize yield and regioselectivity.
  • Patent Literature: The synthesis methods are well-documented in patents such as EP2669270 and CN102911174A, which provide detailed procedural insights and reaction conditions.

Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
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InChI

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNZZMIJPHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654011
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1150617-54-1
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of N-(5-bromo-2-methylpyridin-3-yl)acetamide (8.28 g, 36 mmol) in chloroform (550 mL) at ambient temperature was added potassium acetate (4.32 g, 43.6 mmol), acetic acid (2.5 mL, 43.6 mmol) and followed by acetic anhydride (6.86 mL, 72.6 mmol). The mixture was stirred at ambient temperature for 15 minutes before being heated to 40° C. Isoamylnitrite was then added dropwise. The reaction was then stirred at 60° C. for 48 hours. The reaction mixture was poured slowly into a saturated solution of sodium bicarbonate (500 mL) at 0° C. The organic phase was retained and the aqueous phase extracted with dichloromethane (500 mL). The combined organics were then concentrated to a brown oil which was dissolved in methanol (500 mL). Aqueous sodium hydroxide (2 M, 500 mL) was added at 0° C. and the mixture stirred at ambient temperature for 1 hour before the methanol was removed in vacuo. The aqueous mixture was then extracted with ethyl acetate (3×500 mL). The combined organics were dried over magnesium sulfate, filtered, and the solvent removed in vacuo to give 6-bromo-1H-pyrazolo[4,3-b]pyridine as a light brown solid (5.5 g, 77%). 1HNMR (400 MHz, CD3OD, δ): 8.55 (s, 1H), 8.24 (s, 1H), 8.21 (s, 1H).
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (1.4 g, 5.9 mmol) in tetrahydrofuran (20 mL) and methanol (15 mL) was added a solution of sodium hydroxide (0.71 g, 18 mmol) in water (5 mL) at 27° C. After 5 h, the reaction was neutralized with hydrogen chloride acid (2 mol/L, 10 mL), and the resulting mixture was extracted with ethyl acetate (3×50 mL). The collected organic extracts were concentrated in vacuo. Purification by flash column chromatography (15→30% ethyl acetate in petroleum ether) afforded 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 g, 86% yield). 1H NMR (400 MHz, Chloroform-d) δ 10.46 (brs, 1 H), 8.58 (s, 1 H), 8.25 (s, 1 H), 7.98 (s, 1 H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-bromo-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.